molecular formula C7H11N3O4S B12741676 Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate CAS No. 95302-42-4

Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate

Cat. No.: B12741676
CAS No.: 95302-42-4
M. Wt: 233.25 g/mol
InChI Key: ILOBDJOVTOKINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with sulfonamide under specific conditions to introduce the sulfamoyl group . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new pyrazole derivatives with modified functional groups.

Scientific Research Applications

Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

95302-42-4

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

ethyl 1-methyl-3-sulfamoylpyrazole-4-carboxylate

InChI

InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-10(2)9-6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13)

InChI Key

ILOBDJOVTOKINY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.